alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid
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Overview
Description
Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a morpholine group and a benzeneacetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Substitution with Morpholine: The pyrimidine ring is then substituted with a morpholine group through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage is introduced by reacting the substituted pyrimidine with a thiol compound.
Attachment of Benzeneacetic Acid: Finally, the benzeneacetic acid moiety is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under various solvents and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor and its applications in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity and therapeutic potential.
Uniqueness
Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
87125-97-1 |
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Molecular Formula |
C17H19N3O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C17H19N3O3S/c1-12-11-14(20-7-9-23-10-8-20)19-17(18-12)24-15(16(21)22)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3,(H,21,22) |
InChI Key |
RHRSBTVNCCOGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)N3CCOCC3 |
Origin of Product |
United States |
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